Fmoc-D-Gln(Mtt)-OH: Technical Guide to Orthogonal Protection & Applications
Fmoc-D-Gln(Mtt)-OH: Technical Guide to Orthogonal Protection & Applications
The following technical guide details the chemical structure, properties, and experimental applications of Fmoc-D-Gln(Mtt)-OH , a specialized amino acid derivative used in advanced Solid Phase Peptide Synthesis (SPPS).
Executive Summary
Fmoc-D-Gln(Mtt)-OH (N-α-Fmoc-N-γ-(4-methyltrityl)-D-glutamine) is a high-value building block for the synthesis of protease-resistant peptides and peptidomimetics. Its core utility lies in the orthogonal protection strategy :
-
Fmoc: Base-labile (
-amine protection). -
Mtt: Hyper-acid-labile (side-chain amide protection).
-
D-Configuration: Induces specific secondary structures (e.g.,
-turns) and enhances metabolic stability against proteolytic enzymes.
Unlike the standard Trityl (Trt) group, which requires strong acid (95% TFA) for removal, the Mtt group can be cleaved with mild acid (1% TFA/DCM). This allows researchers to selectively deprotect the Glutamine side chain on-resin—leaving other protecting groups (Boc, tBu, Pbf) and the peptide-resin linkage intact—to facilitate site-specific modifications such as cyclization, dehydration to nitriles, or side-chain anchoring.
Chemical Architecture & Properties[1][2]
Structural Analysis
The molecule consists of a D-Glutamine backbone protected at the N-terminus by Fmoc and at the side-chain amide nitrogen by the bulky, lipophilic 4-methyltrityl (Mtt) group.
-
Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-D-glutamine
-
Molecular Formula:
-
Molecular Weight: ~624.74 g/mol
Physicochemical Data Table
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | |
| Chiral Purity | |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |
| Melting Point | 145–155 °C (Decomposes) |
| Storage | +2°C to +8°C (Short term); -20°C (Long term), Desiccated |
| Stability | Moisture and light sensitive; Stable under neutral conditions |
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct lability of the protecting groups.[4]
Caption: Structural breakdown of Fmoc-D-Gln(Mtt)-OH highlighting the orthogonal lability of the N-terminal Fmoc and side-chain Mtt groups.
Synthetic Utility: The "Mtt" Advantage
The primary reason to select Fmoc-D-Gln(Mtt)-OH over the cheaper Fmoc-D-Gln(Trt)-OH is the kinetic difference in acid lability.
Orthogonal Deprotection Hierarchy
In complex peptide synthesis, "orthogonality" allows the chemist to modify specific sites without affecting others.
-
Level 1 (Base): Fmoc removal (20% Piperidine).
-
Level 2 (Mild Acid): Mtt removal (1% TFA or HFIP).[5] Crucial Step.
-
Level 3 (Strong Acid): Global cleavage/deprotection (95% TFA) removes tBu, Boc, Pbf, Trt.
Applications
-
On-Resin Dehydration: Converting the Glutamine side chain amide to a nitrile (cyano) group using TFAA/Pyridine after selective Mtt removal.
-
Side-Chain Anchoring: Attaching the peptide to the resin via the Gln side chain (using a handle) to allow C-terminal modification.
-
Stapled Peptides: Although less common than Lys-Asp stapling, Gln side chains can participate in covalent cross-linking if modified.
Experimental Protocols
Standard Coupling Protocol
Fmoc-D-Gln(Mtt)-OH is bulky. To prevent aggregation and ensure complete coupling, use efficient activating agents.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step:
-
Dissolution: Dissolve Fmoc-D-Gln(Mtt)-OH (3.0 eq) in minimum DMF.
-
Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Note: Pre-activation for 30 seconds is recommended.
-
Coupling: Add the mixture to the resin-bound peptide. Shake for 45–60 minutes at room temperature.
-
Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil Test (if secondary).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Selective Deprotection of Mtt (The Critical Protocol)
This procedure removes the Mtt group while keeping the peptide on the resin and preserving other acid-labile groups (like Lys(Boc) or Ser(tBu)).
Reagents:
-
Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) + 5% TIS (Triisopropylsilane) as a scavenger.
-
Why TIS? The Mtt cation is highly stabilized and reactive. Without a scavenger, it may re-attach to the peptide (e.g., to Trp or Tyr residues).
-
Workflow:
-
Wash: Wash resin with DCM (
min) to remove DMF traces (DMF buffers the acid). -
Flow Wash: Treat resin with the Deprotection Cocktail for 2 minutes . Filter immediately.
-
Visual Cue: The solution will turn bright yellow/orange (Mtt cation).
-
-
Repeat: Repeat the treatment (
min) until the yellow color fades significantly. -
Neutralize: Wash resin with 5% DIPEA/DCM (
min) to neutralize residual acid. -
Wash: Wash extensively with DMF.
Validation:
-
Take a small resin aliquot.
-
Perform a mini-cleavage (95% TFA).
-
Analyze via LC-MS.[6] You should see the mass of the peptide with the Gln side chain free (-CONH2), while other protecting groups (like tBu +56 Da) remain attached.
Workflow Diagram
Caption: Operational workflow for utilizing Fmoc-D-Gln(Mtt)-OH in SPPS, emphasizing the selective deprotection stage.
Quality Control & Troubleshooting
Analytical Expectations
-
HPLC: The Mtt group is very hydrophobic. The protected amino acid will elute late on a C18 column.
-
Mass Spectrometry (ESI):
-
Expected Mass
Da. -
Common fragment: Loss of Mtt group (Mass - 256).
-
Common Issues
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of Mtt/Fmoc. | Use Double Coupling; Increase temperature to 50°C (if no Cys/His present). |
| Premature Mtt Loss | Acidic solvent or HOBt usage.[4] | Avoid HOBt (acidic); use Oxyma Pure. Store peptide-resin in DMF, not DCM. |
| Re-attachment of Mtt | Insufficient Scavenger. | Increase TIS to 5-10% in the 1% TFA cocktail. |
References
-
Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH and Orthogonal Protection Strategies. Retrieved from
-
Bld Pharm. (n.d.).[6] Fmoc-D-Gln(Trt)-OH Properties and CAS 200623-62-7. Retrieved from
-
Novabiochem (Merck). (n.d.). Selecting Orthogonal Building Blocks for SPPS. Retrieved from
-
ResearchGate. (2017).[7] Discussions on Selective Deprotection of Mtt Group on Glutamine. Retrieved from
-
PubChem. (n.d.). Compound Summary for Fmoc-Amino Acid Derivatives. Retrieved from
(Note: While specific literature on the D-isomer Mtt variant is niche, the chemical behavior is extrapolated from the well-established chemistry of L-Gln(Mtt) and Lys(Mtt) as cited in standard SPPS handbooks.)
Sources
- 1. chem960.com [chem960.com]
- 2. chem960.com [chem960.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 200623-62-7|Fmoc-D-Gln(Trt)-OH|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
